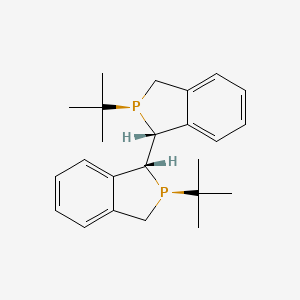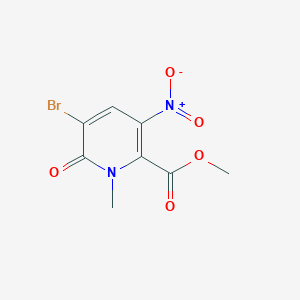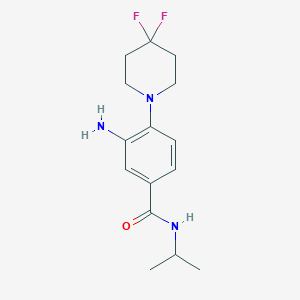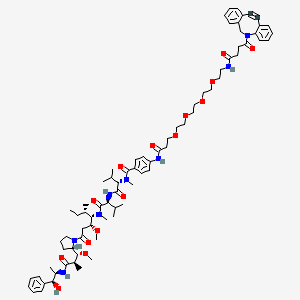
Dbco-peg4-pab-mmae
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dbco-peg4-pab-mmae is a synthetic antineoplastic agent that is commonly used in the field of cancer research and therapy. This compound is composed of several functional groups: dibenzocyclooctyne (DBCO), polyethylene glycol (PEG4), para-aminobenzyloxycarbonyl (PAB), and monomethyl auristatin E (MMAE). The DBCO group is known for its use in copper-free click chemistry reactions, while the PEG4 spacer increases solubility in aqueous media. MMAE is a potent inhibitor of tubulin polymerization, making it effective in disrupting cell division .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dbco-peg4-pab-mmae involves multiple steps, starting with the preparation of the individual components. The DBCO group is synthesized through a series of organic reactions that introduce the strained alkyne functionality. The PEG4 spacer is typically added through a coupling reaction, which involves the use of reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form an ester bond. The PAB group is introduced through a nucleophilic substitution reaction, and finally, the MMAE is attached via a carbamate linkage .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated synthesizers and high-throughput purification techniques. The use of continuous flow reactors allows for precise control over reaction conditions, leading to higher yields and purity. The final product is typically purified using high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Dbco-peg4-pab-mmae undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The DBCO group reacts with azide-containing molecules through strain-promoted alkyne-azide cycloaddition (SPAAC), forming stable triazole linkages.
Protease-Cleavable Reactions: The PAB group is cleaved by proteases, releasing the MMAE payload into the target cells.
Common Reagents and Conditions
Click Chemistry: Copper-free click chemistry is facilitated by the DBCO group, which reacts with azides under mild conditions without the need for a copper catalyst.
Protease Cleavage: Proteases such as cathepsin B are commonly used to cleave the PAB group, releasing the active MMAE.
Major Products
The major products formed from these reactions include the triazole-linked conjugates in click chemistry and the free MMAE released upon protease cleavage .
Scientific Research Applications
Dbco-peg4-pab-mmae has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dbco-peg4-pab-mmae involves several steps:
Comparison with Similar Compounds
Dbco-peg4-pab-mmae is unique in its combination of functional groups, which provide both targeting and cytotoxic capabilities. Similar compounds include:
Dbco-peg4-val-cit-pab-mmae: Contains a valine-citrulline dipeptide linker that is also cleaved by proteases.
Dbco-peg4-vc-pab-mmae: Similar to this compound but with a different linker structure.
These compounds share the same core components but differ in their linker chemistry, which can affect their stability and release profiles .
Properties
Molecular Formula |
C76H106N8O15 |
|---|---|
Molecular Weight |
1371.7 g/mol |
IUPAC Name |
4-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-N-[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-N-methylbenzamide |
InChI |
InChI=1S/C76H106N8O15/c1-13-52(6)70(63(94-11)48-67(88)83-39-21-28-62(83)72(95-12)53(7)73(90)78-54(8)71(89)57-24-15-14-16-25-57)82(10)76(93)68(50(2)3)80-74(91)69(51(4)5)81(9)75(92)58-31-33-60(34-32-58)79-65(86)37-40-96-42-44-98-46-47-99-45-43-97-41-38-77-64(85)35-36-66(87)84-49-59-26-18-17-22-55(59)29-30-56-23-19-20-27-61(56)84/h14-20,22-27,31-34,50-54,62-63,68-72,89H,13,21,28,35-49H2,1-12H3,(H,77,85)(H,78,90)(H,79,86)(H,80,91)/t52-,53+,54+,62-,63+,68-,69-,70-,71+,72+/m0/s1 |
InChI Key |
WFKSDLXNFDXYFW-WZJGOMRESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)C3=CC=C(C=C3)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)C3=CC=C(C=C3)NC(=O)CCOCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


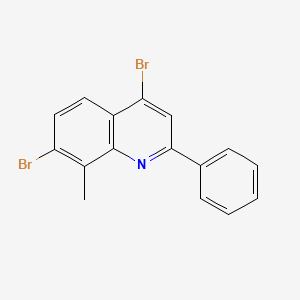
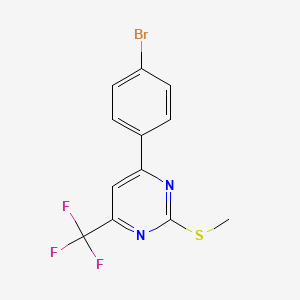
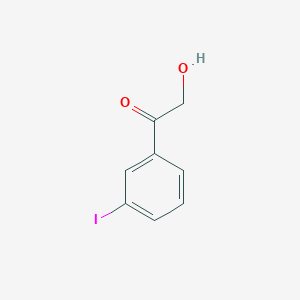
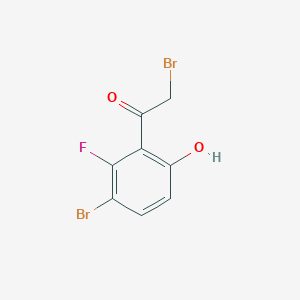
![3-[20-[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutyl]-7,7,19,19-tetramethyl-9,17-bis(sulfomethyl)-2-oxa-6,13-diaza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,10,13,15,20-heptaen-6-yl]propane-1-sulfonate](/img/structure/B13720212.png)
![Cyclopropyl-[3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-5-trifluoromethyl-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13720217.png)
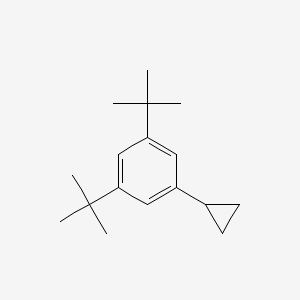
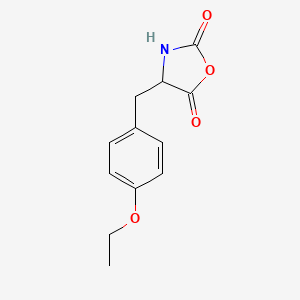
![(1-{[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}piperidin-4-yl)methanol](/img/structure/B13720249.png)


